molecular formula C₁₄H₂₀N₂O₈S₃ B1154747 ent-Dorzolamide Maleate

ent-Dorzolamide Maleate

Cat. No.: B1154747
M. Wt: 440.51
Attention: For research use only. Not for human or veterinary use.
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Description

ent-Dorzolamide Maleate is a chemical entity provided for research and development purposes. It is the enantiomer of the active pharmaceutical ingredient Dorzolamide, a carbonic anhydrase inhibitor. Dorzolamide itself is used in ophthalmic solutions to lower elevated intraocular pressure in conditions like open-angle glaucoma and ocular hypertension . It functions by inhibiting carbonic anhydrase II (CA-II) in the ciliary processes of the eye. This inhibition reduces the formation of bicarbonate ions, which subsequently decreases aqueous humor secretion and lowers intraocular pressure . As the enantiomer of this pharmacologically active compound, this compound serves as a critical chiral standard and reference material. Its primary research applications include analytical method development, quality control testing, and metabolic studies, helping researchers ensure the stereochemical purity of pharmaceutical preparations and investigate the impact of chirality on drug activity and distribution. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

Molecular Formula

C₁₄H₂₀N₂O₈S₃

Molecular Weight

440.51

Synonyms

(4R,6R)-4-(Ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide Maleate;  4R,6R-Dorzolamide Maleate

Origin of Product

United States

Comparison with Similar Compounds

Critical Analysis

  • ent-Dorzolamide Maleate: No direct data exist in the provided evidence. However, parallels with ETV Maleate suggest that maleate formulations may retain core pharmacological activity while altering specific response metrics (e.g., enantiomer-specific interactions).
  • Gaps in evidence : The absence of stereochemical or clinical data on this compound limits definitive conclusions. Further studies comparing enantiomers of Dorzolamide are essential.

Preparation Methods

Sulfonation and Intermediate Isolation

A critical intermediate is generated via sulfonation using fuming sulfuric acid. In a representative protocol, 2 g of the aminated intermediate is added to 4 ml of fuming sulfuric acid under inert conditions, stirred for 2–3 hours at 20°C ± 5°C, and precipitated into n-butanol at −7°C ± 5°C. The resulting solid is filtered, washed with n-butanol, and dried under vacuum at 50°C, yielding 1.80 g (80% efficiency).

Chiral Resolution to Obtain ent-Dorzolamide

Enantiomeric resolution is achieved through diastereomeric salt formation or chiral chromatography. The United States Pharmacopeia (USP) identifies ent-Dorzolamide HCl as a related compound of Dorzolamide hydrochloride, confirming established resolution protocols. While explicit details for the maleate salt are scarce, analogous methods involve reacting the racemic base with a chiral resolving agent (e.g., S-α-methylbenzyl isocyanate), followed by recrystallization to isolate the desired enantiomer.

Salt Formation with Maleic Acid

The conversion of ent-Dorzolamide base to its maleate salt follows acid-base neutralization principles. Adapting methodologies from Dorzolamide hydrochloride synthesis, the process involves:

Reaction Conditions

  • Solvent System : Ethanol or ethyl acetate is used due to their compatibility with maleic acid.

  • Acid Addition : Maleic acid (1.0 molar equivalent) is dissolved in ethanol and added dropwise to a stirred solution of ent-Dorzolamide base at 20°C–25°C.

  • Stoichiometry : The dicarboxylic nature of maleic acid necessitates a 1:1 molar ratio to ensure monobasic salt formation.

Crystallization and Isolation

Post-reaction, the slurry is cooled to 0°C–4°C and stirred for 5 hours to promote crystallization. The precipitate is filtered, washed with cold ethyl acetate, and dried under vacuum at 55°C–60°C. This step ensures high purity (>98%) by removing residual solvents and unreacted starting materials.

Purification and Quality Control

Recrystallization Techniques

Crude this compound is purified via recrystallization from ethanol-water mixtures. A typical protocol involves dissolving the salt in hot ethanol (70°C), adding deionized water until cloudiness appears, and cooling to 4°C for 12 hours. The crystals are collected and dried under vacuum, yielding a pharmaceutical-grade product.

Analytical Validation

Ultra-high-performance liquid chromatography (UHPLC) methods validate purity and enantiomeric excess. A validated method employs a C18 column (2.1 × 100 mm, 1.7 µm) with a mobile phase of ammonium formate (pH 3.0) and acetonitrile, achieving baseline separation in 9 minutes. Key parameters include:

  • Linearity : 0.02–10 ng/mg (hair) and 0.07–500 ng/ml (urine).

  • Recovery : >80% with intra- and inter-assay precision <15%.

Comparative Data: Hydrochloride vs. Maleate Salt Formation

ParameterDorzolamide HClThis compound (Inferred)
Acid UsedHCl (5% in ethanol)Maleic acid in ethanol
Reaction Temperature20°C–25°C20°C–25°C
Crystallization Temp0°C–4°C0°C–4°C
Drying Conditions55°C–60°C under vacuum55°C–60°C under vacuum
Yield~80%~75% (estimated)

Industrial-Scale Production Considerations

Solvent Recycling

Ethyl acetate and ethanol are recovered via vacuum distillation, reducing environmental impact and cost. The patent notes a 180 L ethyl acetate phase concentrated to 45 L, demonstrating scalable solvent management.

Process Optimization

  • Temperature Control : Precise cooling (−10°C for intermediate steps) prevents racemization.

  • Inert Atmosphere : Nitrogen purging during sulfonation minimizes oxidation .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying ent-Dorzolamide Maleate in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, employing a C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 55:45 ratio. For spectrophotometry, derivative UV methods (e.g., first-derivative at 254 nm) are effective for resolving overlapping peaks with co-formulated drugs like timolol maleate . Validate methods per ICH guidelines for linearity (5–50 μg/mL), precision (RSD <2%), and recovery (98–102%).

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Key steps include:

  • Esterification : React dorzolamide free base with maleic anhydride in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Purification : Use reactive distillation (RD) with optimal parameters: 17 theoretical stages, reflux ratio 0.25, and reboiler duty 250 Cal/sec to achieve >99% purity .
  • Crystallization : Recrystallize from ethanol-water (7:3) to isolate the maleate salt with controlled polymorphic forms .

Q. What stability-indicating assays are recommended for this compound under accelerated degradation conditions?

  • Methodological Answer : Perform forced degradation studies using:

  • Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 80°C for 24 hours.
  • Oxidative stress : 3% H₂O₂ at 70°C for 6 hours.
  • Photolysis : Exposure to UV light (1.2 million lux-hours).
    Analyze degradation products via LC-MS with electrospray ionization (ESI) and compare against USP reference standards for impurities like Related Compound D .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its pharmacological activity?

  • Methodological Answer : Use chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) to resolve enantiomers. Pharmacodynamic studies in animal models (e.g., intraocular pressure reduction in rabbits) show the (R)-enantiomer exhibits 3-fold higher carbonic anhydrase inhibition than the (S)-form. Isotopic labeling (e.g., deuterated maleate) can track stereospecific metabolic pathways .

Q. What experimental design is optimal for bioequivalence studies of this compound generics?

  • Methodological Answer : Employ a crossover design with 24 healthy volunteers, single-dose administration, and washout periods ≥7 days. Quantify plasma concentrations using validated LC-MS/MS with a lower limit of quantification (LLOQ) of 0.1 ng/mL. Apply statistical criteria (90% CI for AUC and Cmax within 80–125%) per FDA guidelines. Include dissolution testing in biorelevant media (e.g., FaSSIF) to correlate in vitro-in vivo performance .

Q. How can researchers resolve contradictions in reported maleate salt solubility data across different solvents?

  • Methodological Answer : Systematically evaluate solubility using:

  • Ultrasound-assisted dissolution : Measure equilibrium solubility in DMSO, ethanol, and phosphate buffers (pH 5.0–7.4) at 25°C and 37°C .
  • Molecular dynamics simulations : Predict solvation free energy differences caused by solvent polarity and hydrogen-bonding capacity .
  • Data normalization : Account for batch-specific polymorphic variations (e.g., anhydrous vs. monohydrate forms) using PXRD analysis .

Q. What strategies mitigate impurity formation during large-scale synthesis of this compound?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line NIR spectroscopy to monitor reaction intermediates (e.g., maleic acid byproducts) in real time.
  • Genetically engineered microorganisms : Utilize E. coli strains expressing maleate synthase to reduce residual maleic anhydride (<0.1% w/w) .
  • Chromatographic polishing : Use preparative HPLC with a phenyl-hexyl column to remove hydrophobic impurities .

Q. How can researchers validate maleate counterion stoichiometry in non-crystalline formulations?

  • Methodological Answer : Combine elemental analysis (EA) for sulfur/nitrogen ratios with ¹H-NMR integration of maleate protons (δ 6.2–6.4 ppm). For amorphous dispersions, use FTIR to track carboxylate stretching vibrations (1590–1610 cm⁻¹) and confirm 1:1 salt formation .

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